molecular formula C10H14F2O2 B6229155 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid, Mixture of diastereomers CAS No. 1134604-93-5

9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6229155
CAS No.: 1134604-93-5
M. Wt: 204.2
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Description

9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid, mixture of diastereomers, is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₂. This compound is characterized by its bicyclic structure, which includes two fluorine atoms attached to the same carbon, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane skeleton, which can be derived from cyclohexanone and 1,3-butadiene through a Diels-Alder reaction.

    Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination at the 9-position of the bicyclic structure.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

Chemistry

In chemistry, 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity provide insights into enzyme interactions and metabolic pathways.

Medicine

In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorobicyclo[3.3.1]nonane-3-carboxylic acid: Similar structure but with only one fluorine atom.

    Bicyclo[3.3.1]nonane-3-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    9,9-Difluorobicyclo[3.3.1]nonane: Lacks the carboxylic acid group, limiting its applications in synthesis.

Uniqueness

The presence of two fluorine atoms at the 9-position and a carboxylic acid group makes 9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid unique. This combination enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1134604-93-5

Molecular Formula

C10H14F2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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